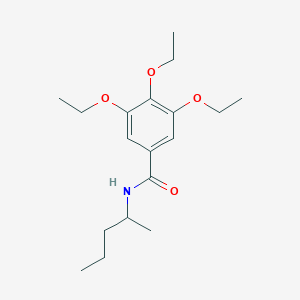![molecular formula C21H25NO2 B308780 N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide](/img/structure/B308780.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide, also known as CYH-33, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including the study of biological mechanisms and the development of new drugs. In
Wirkmechanismus
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the inhibition of certain enzymes and proteins. Specifically, this compound has been shown to inhibit the activity of protein kinase C and phospholipase C. These enzymes play important roles in various physiological processes, including cellular signaling and regulation of gene expression. Inhibition of these enzymes by this compound may have therapeutic implications for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In vitro studies have shown that this compound inhibits the activity of protein kinase C and phospholipase C, resulting in decreased cell proliferation and increased apoptosis. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of protein kinase C and phospholipase C, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide. One area of research is the development of new drugs based on the structure of this compound. Modifications to the structure of this compound may improve its potency and selectivity, making it a more effective lead compound for drug development.
Another area of research is the study of the role of this compound in various physiological processes. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic implications for the treatment of various diseases.
Overall, this compound is a promising compound that has shown potential in various scientific research applications. Further research is needed to fully explore its potential and develop new drugs based on its structure.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide involves the reaction of 2-ethoxy-1-naphthoic acid with cyclohexene and ethylamine. The resulting product is then purified through column chromatography to obtain the final compound. The synthesis method has been optimized to ensure a high yield and purity of this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-2-ethoxy-1-naphthamide has been studied for its potential use in various scientific research applications. One area of research is the study of biological mechanisms, particularly the role of this compound in modulating the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phospholipase C. This inhibition may have therapeutic implications for the treatment of various diseases, including cancer and inflammation.
Another area of research is the development of new drugs. This compound has been studied for its potential use as a lead compound in the development of new drugs that target specific enzymes and proteins. The structure of this compound can be modified to improve its potency and selectivity, making it a promising candidate for drug development.
Eigenschaften
Molekularformel |
C21H25NO2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h6-8,10-13H,2-5,9,14-15H2,1H3,(H,22,23) |
InChI-Schlüssel |
QXBYAGLMAJIKFV-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
Kanonische SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




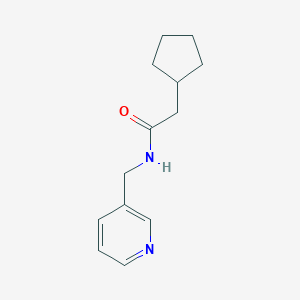
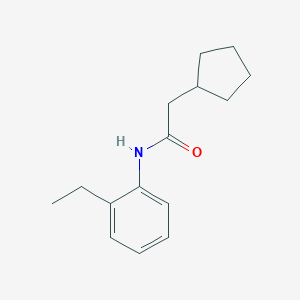
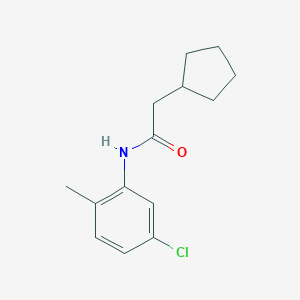

![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)

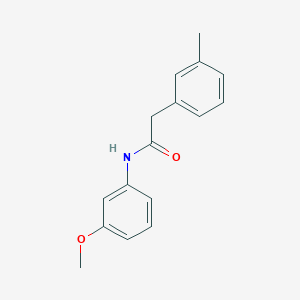
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)
![N-[4-(diethylamino)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308719.png)
